6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
The compound “6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is a complex organic molecule. It has a molecular formula of C29H23N3O2 and an average mass of 445.512 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple aromatic rings and functional groups. The exact structure would require more specific information or computational modeling for accurate determination .Chemical Reactions Analysis
Quinoxaline derivatives are known to undergo various chemical reactions. For instance, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “this compound” can undergo would depend on its specific molecular structure and the reaction conditions.Scientific Research Applications
Organic Synthesis and Catalysis
One significant area of application for indoloquinoxaline derivatives is in organic synthesis, where these compounds serve as key intermediates or targets for the development of complex molecules. For instance, the synthesis of N-substituted indolo[2,3-b]quinoxalines has been achieved through a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines, demonstrating the versatility of these compounds in facilitating double C-N bond formation with broad substrate scope applicability (Sudip Laru et al., 2021). Additionally, the utility of gold-catalyzed annulations to construct 6H-indolo[2,3-b]quinoline cores highlights the synthetic potential of these derivatives in accessing naturally occurring alkaloids (M. Tsai et al., 2018).
Material Science and Optoelectronics
Indoloquinoxaline derivatives also find applications in material science, particularly in the development of organic electronic and optoelectronic devices. The synthesis and characterization of triarylamines based on 6H-indolo[2,3-b]quinoxaline for potential use in organic light-emitting diodes (OLEDs) have been reported. These compounds exhibit varied electronic absorption and emission spectra, indicating their suitability for use as green or yellow emitters in OLEDs (K. Thomas and Payal Tyagi, 2010). Moreover, the development of solution-processable indoloquinoxaline derivatives for electroluminescence applications further underscores the relevance of these materials in the field of organic electronics (Payal Tyagi et al., 2011).
Future Directions
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on developing newer synthetic strategies, exploring their potential biological activities, and investigating their potential applications in various fields such as medicine and materials science .
Properties
IUPAC Name |
9-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-20-15-16-26-23(17-20)28-29(31-25-13-7-6-12-24(25)30-28)32(26)18-22-11-5-8-14-27(22)33-19-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPZZMPHFSINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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